1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide
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Overview
Description
1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide is a complex organic compound that features both imidazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-2-butanol monohydroiodide
- 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide
Uniqueness
1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-1-butanol monohydroiodide is unique due to its specific combination of imidazole and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
77587-70-3 |
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Molecular Formula |
C16H23IN4O |
Molecular Weight |
414.28 g/mol |
IUPAC Name |
1-[4,5-dihydro-1H-imidazol-2-yl(1H-indol-3-ylmethyl)amino]butan-1-ol;hydroiodide |
InChI |
InChI=1S/C16H22N4O.HI/c1-2-5-15(21)20(16-17-8-9-18-16)11-12-10-19-14-7-4-3-6-13(12)14;/h3-4,6-7,10,15,19,21H,2,5,8-9,11H2,1H3,(H,17,18);1H |
InChI Key |
OUWDEEDCDZLHPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(N(CC1=CNC2=CC=CC=C21)C3=NCCN3)O.I |
Origin of Product |
United States |
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